

Unveiling the Activity of 15-epi-Prostacyclin Sodium Salt: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	15-epi-Prostacyclin Sodium Salt	
Cat. No.:	B1159455	Get Quote

For researchers and professionals in drug development, understanding the nuanced bioactivity of prostaglandin analogues is paramount. This guide provides a comparative analysis of **15-epi-Prostacyclin Sodium Salt**, placing its known biological activity in context with its parent compound, Prostacyclin (PGI2). While research specifically detailing the 15-epimer is limited, existing data allows for a preliminary comparison, highlighting the critical role of stereochemistry in its pharmacological profile.

Comparative Efficacy: Platelet Aggregation

The most direct comparative data available for 15-epi-Prostacyclin pertains to its effect on platelet aggregation. Research indicates that the 15-epimer of Prostacyclin is significantly less potent than the naturally occurring PGI2 in inhibiting platelet aggregation.

Table 1: Comparative Inhibitory and Deaggregatory Activities of PGI2 and 15-epi-PGI2 on Rabbit Platelet Aggregation

Compound	IC50 for Inhibition of ADP- induced Platelet Aggregation (ng/ml)	ED50 for Deaggregation (pg/kg)
Prostacyclin (PGI2)	4.5[1]	3[1]
dl-15-epi-PGI2	330[1]	75[1]

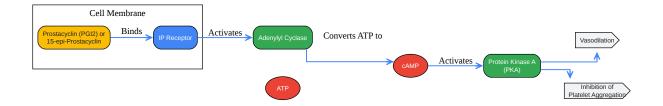


This data clearly demonstrates that the 15-epi form is approximately 73 times less potent in inhibiting platelet aggregation and 25 times less potent in promoting the deaggregation of platelets compared to PGI2.[1]

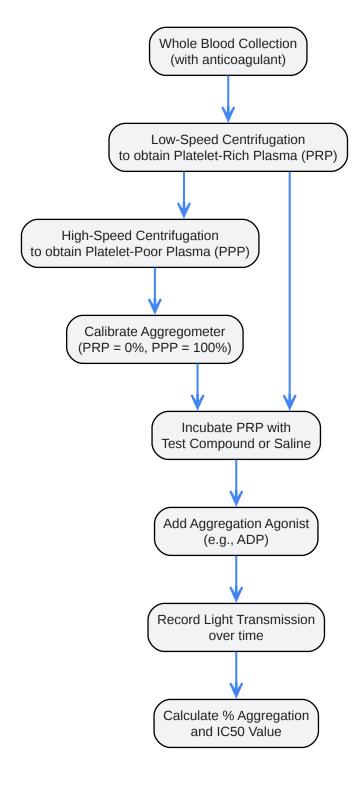
Mechanism of Action: The Prostacyclin Signaling Pathway

Prostacyclin and its analogues exert their effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This interaction initiates a signaling cascade that leads to vasodilation and the inhibition of platelet aggregation.[2][3]









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Physiology, Prostaglandin I2 StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prostacyclin Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Unveiling the Activity of 15-epi-Prostacyclin Sodium Salt: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1159455#confirming-the-findings-of-15-epi-prostacyclin-sodium-salt-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com